molecular formula C20H40N4 B14333597 N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine CAS No. 106074-30-0

N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine

Katalognummer: B14333597
CAS-Nummer: 106074-30-0
Molekulargewicht: 336.6 g/mol
InChI-Schlüssel: CSGNNIJLPLYYDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of diethyl and diheptyl groups attached to the triazole ring, making it a unique and complex molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne, forming the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the triazole ring followed by the introduction of diethyl and diheptyl groups through alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The diethyl and diheptyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-2H-1,2,3-triazol-2-amine: Lacks the diheptyl groups, making it less lipophilic.

    N,N-Diethyl-4,5-dimethyl-2H-1,2,3-triazol-2-amine: Contains methyl groups instead of heptyl groups, affecting its chemical properties.

Uniqueness

N,N-Diethyl-4,5-diheptyl-2H-1,2,3-triazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

106074-30-0

Molekularformel

C20H40N4

Molekulargewicht

336.6 g/mol

IUPAC-Name

N,N-diethyl-4,5-diheptyltriazol-2-amine

InChI

InChI=1S/C20H40N4/c1-5-9-11-13-15-17-19-20(18-16-14-12-10-6-2)22-24(21-19)23(7-3)8-4/h5-18H2,1-4H3

InChI-Schlüssel

CSGNNIJLPLYYDK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=NN(N=C1CCCCCCC)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.